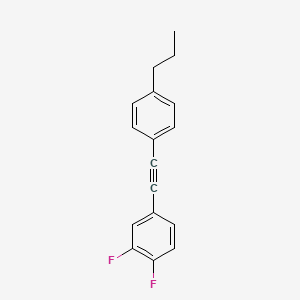

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene

Description

Propriétés

IUPAC Name |

1,2-difluoro-4-[2-(4-propylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2/c1-2-3-13-4-6-14(7-5-13)8-9-15-10-11-16(18)17(19)12-15/h4-7,10-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASODTPYHUHDTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932676 | |

| Record name | 1,2-Difluoro-4-[(4-propylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145698-43-7 | |

| Record name | 1,2-Difluoro-4-[2-(4-propylphenyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145698-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-4-[(4-propylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathway and Materials Engineering of 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene

Executive Summary

The molecule 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene (Chemical Formula: C₁₇H₁₄F₂) is a highly specialized diarylalkyne. In materials science, specifically within the domain of electro-optics, this compound serves as a critical intermediate and active component for advanced liquid crystal (LC) mixtures. This whitepaper details the rationale behind its molecular architecture, the causality driving its retrosynthetic disconnection, and a highly optimized, self-validating protocol for its synthesis via palladium-catalyzed cross-coupling.

Molecular Design and Materials Rationale

The structural engineering of this molecule is highly deliberate, targeting specific physical properties required for fast-response Twisted Nematic (TN) and In-Plane Switching (IPS) displays:

-

The Tolane (Diphenylacetylene) Core: The rigid alkyne linkage (-C≡C-) extends π -conjugation across the two phenyl rings. This linear polarizability significantly boosts the optical birefringence ( Δn ) of the material, a crucial metric for reducing the cell gap in liquid crystal displays[1].

-

Lateral Fluorination (1,2-Difluoro substitution): Fluorine's high electronegativity and small van der Waals radius induce a strong lateral dipole moment. This yields a negative dielectric anisotropy ( Δε<0 ) without imposing severe steric penalties that would otherwise increase rotational viscosity. Furthermore, lateral fluorination disrupts crystalline packing, thereby lowering the melting point and broadening the operational nematic phase window[2].

-

Terminal Propyl Chain: The three-carbon aliphatic tail provides an optimal balance between molecular polarizability and steric hindrance, suppressing highly ordered (and undesirable) smectic phases while maintaining excellent solubility[1].

Retrosynthetic Analysis and Pathway Selection

The central rigid alkyne linkage serves as the most logical retrosynthetic disconnection point. The most robust and atom-economical method for constructing diarylalkynes is the 3[3].

Cleaving the alkyne-aryl bond presents two primary synthetic pathways:

-

Pathway A: 4-Bromo-1,2-difluorobenzene + 1-Ethynyl-4-propylbenzene.

-

Pathway B: 1-Ethynyl-3,4-difluorobenzene + 1-Bromo-4-propylbenzene.

Causality of Choice: Pathway A is the superior route. 4-Bromo-1,2-difluorobenzene is highly stable, commercially abundant, and critically, its electron-deficient aromatic ring accelerates the rate-determining oxidative addition step in the palladium catalytic cycle[4]. Conversely, synthesizing and storing fluorinated phenylacetylenes (Pathway B) is challenging due to their propensity for spontaneous polymerization and degradation.

Mechanistic Logic: The Sonogashira Catalytic System

The selected synthesis relies on a synergistic, dual-metal catalytic system utilizing Palladium(0) and Copper(I)[5].

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the C-Br bond of 4-bromo-1,2-difluorobenzene, forming an electron-deficient Pd(II) aryl complex.

-

Copper Cycle: The terminal alkyne is deprotonated by a mild amine base (triethylamine) and coordinates with CuI to form a highly nucleophilic copper acetylide[4].

-

Intersection: Transmetalation transfers the alkyne from the copper complex to the palladium center. Subsequent reductive elimination yields the target tolane and regenerates the Pd(0) catalyst[5].

Figure 1: Logical flow of the Pd/Cu co-catalyzed Sonogashira cross-coupling catalytic cycle.

Experimental Protocol: Self-Validating Workflow

Materials Required:

-

4-Bromo-1,2-difluorobenzene (1.0 eq)

-

1-Ethynyl-4-propylbenzene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N, acting as both solvent and base)

Step-by-Step Methodology:

-

Degassing (Critical Step): Dissolve 4-bromo-1,2-difluorobenzene and 1-ethynyl-4-propylbenzene in anhydrous Et₃N in a Schlenk flask. Purge the solution with Argon for 30 minutes.

-

Causality: Rigorous exclusion of oxygen is mandatory to prevent the copper-catalyzed Glaser homocoupling of the alkyne, which generates unwanted diyne byproducts and depletes the starting material[4].

-

-

Catalyst Activation: Under a positive Argon flow, add Pd(PPh3)₂Cl₂ and CuI. The solution will transition from pale yellow to a dark amber hue, indicating the formation of the active catalytic species.

-

Cross-Coupling & Self-Validation: Heat the reaction mixture to 60°C for 12 hours.

-

Self-Validating Indicator: As the reaction proceeds, triethylammonium bromide ( Et3NH+Br− ) precipitates as a dense white salt. The volume of this precipitate serves as a visual, real-time indicator of reaction conversion.

-

-

Quench and Extraction: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl to complex and remove the copper salts. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Subject the crude residue to silica gel column chromatography using 100% hexanes as the eluent. The target fluorinated tolane elutes rapidly due to its highly non-polar nature.

-

Polishing: Recrystallize the concentrated product from hot absolute ethanol to achieve electronic-grade purity (>99.5%), successfully removing any trace phosphine ligands.

Figure 2: Step-by-step experimental workflow for the synthesis of the fluorinated tolane.

Quantitative Data & Yield Optimization

The table below summarizes the optimization of the catalytic system. Entry 1 represents the finalized protocol described above, providing the optimal balance of reaction kinetics and product purity while minimizing thermal degradation pathways[3].

| Entry | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (GC) |

| 1 | Pd(PPh3)₂Cl₂ / CuI | Et₃N (neat) | 60 | 12 | 88 | >98.5% |

| 2 | Pd(PPh3)₄ / CuI | iPr₂NH / THF | 65 | 16 | 85 | >97.0% |

| 3 | Pd(OAc)₂ / PPh3 / CuI | K₂CO₃ / DMF | 90 | 24 | 62 | <90.0% |

Characterization & Quality Assurance

To validate the structural integrity and purity of the synthesized 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene, the following analytical suite is required:

-

¹H NMR (400 MHz, CDCl₃): Validates the propyl chain with a triplet at ~0.9 ppm (3H, terminal methyl), a multiplet at ~1.6 ppm (2H, methylene), and a triplet at ~2.6 ppm (2H, benzylic methylene). Aromatic protons span the 7.0–7.5 ppm region.

-

¹⁹F NMR (376 MHz, CDCl₃): Exhibits two distinct multiplets around -135 to -140 ppm, confirming the asymmetric 1,2-difluoro substitution pattern on the aromatic ring.

-

GC-MS: Confirms the molecular weight with a base peak at m/z 256 corresponding to the molecular ion ( M+ ).

-

Differential Scanning Calorimetry (DSC): Exhibits distinct endothermic transitions corresponding to Crystal → Nematic → Isotropic phases, validating its utility as a high-performance liquid crystal component[2].

Sources

Engineering High-Performance Optoelectronics: A Technical Guide to 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Focus: Molecular architecture, synthesis causality, and electro-optical applications.

Executive Summary

In the highly specialized field of materials science and optoelectronics, the molecular engineering of liquid crystal (LC) monomers dictates the macro-scale performance of displays and photonic devices. 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene (CAS: 145698-43-7) represents a masterclass in structural design[1]. By integrating a rigid tolane (diphenylacetylene) core with an asymmetric difluoro motif and a flexible propyl tail, this molecule achieves an exceptional balance of high birefringence, strong dielectric anisotropy, and broad nematic phase stability[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptions. We will deconstruct the causality behind its molecular architecture, detail a self-validating synthesis protocol, and map its electro-optical mechanisms.

Molecular Architecture and Physicochemical Properties

The efficacy of 1,2-difluoro-4-((4-propylphenyl)ethynyl)benzene in high-tech applications is not accidental; it is the direct result of a highly conjugated, rationally designed backbone[2].

Structural Causality

-

The Propyl Tail: Alkyl chains are critical for tuning the phase behavior of liquid crystals. The 3-carbon propyl group provides sufficient steric flexibility to lower the melting point, thereby widening the operational temperature range of the nematic phase without severely disrupting molecular packing[2]. It also ensures solubility in organic matrices for solution-based processing.

-

The Ethynyl Linker (-C≡C-): This carbon-carbon triple bond creates a rigid, linear structure. It enforces a highly conjugated π -electron system along the longitudinal axis of the molecule, which is essential for high optical birefringence ( Δn ). This allows the material to efficiently manipulate polarized light[2].

-

The 1,2-Difluoro Motif: Fluorine is highly electronegative. Substituting two adjacent fluorine atoms onto the benzene ring withdraws electron density and creates a strong permanent dipole moment perpendicular to the molecular axis. This induces a large positive dielectric anisotropy ( Δε ), which is the primary driving force for rapid electro-optical switching[2]. Furthermore, the C-F bonds lower the HOMO/LUMO energy levels, enhancing the molecule's thermal and oxidative stability[2].

Quantitative Data Summary

Table 1: Physicochemical and Computed Properties

| Property | Value | Causality / Significance |

| Molecular Formula | C17H14F2 | Highly fluorinated aromatic system ensuring thermal stability[1]. |

| Molecular Weight | 256.29 g/mol | Optimal low mass for maintaining low rotational viscosity in LC mixtures[1]. |

| Exact Mass | 256.106 Da | Confirmed via high-resolution mass spectrometry for purity validation[1]. |

| XLogP3-AA | 5.5 | High lipophilicity; dictates excellent miscibility in hydrophobic LC blends[1]. |

| Topological Polar Surface Area | 0 Ų | Purely hydrophobic nature prevents moisture absorption, preserving device lifespan[1]. |

| CAS Registry Number | 145698-43-7 | Unique identifier for regulatory compliance and synthesis tracking[1]. |

Synthesis Methodology: Sonogashira Cross-Coupling

The construction of the asymmetric tolane core relies on the palladium-catalyzed Sonogashira cross-coupling between 1-bromo-3,4-difluorobenzene and 1-ethynyl-4-propylbenzene[3].

Caption: Sonogashira cross-coupling synthesis workflow of the difluoro-tolane derivative.

Experimental Protocol: Palladium-Catalyzed Alkynylation

To ensure optical-grade purity, this protocol is designed as a self-validating system , where the success of each step guarantees the viability of the next.

Step 1: Reagent Preparation & Rigorous Degassing

-

Action: Dissolve 1-bromo-3,4-difluorobenzene (1.0 eq) and 1-ethynyl-4-propylbenzene (1.1 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et 3 N) (1:1 v/v). Sparge the solution with ultra-pure N 2 for 30 minutes.

-

Causality: Et 3 N acts as both the base (to deprotonate the terminal alkyne) and a co-solvent. Degassing is absolutely critical; the presence of trace O 2 triggers the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material and creates structurally similar impurities that are notoriously difficult to separate[3].

Step 2: Bimetallic Catalyst Activation

-

Action: Under a positive N 2 stream, add Pd(PPh 3 ) 4 (0.05 eq) and CuI (0.10 eq).

-

Causality: The Pd(0) species undergoes oxidative addition into the C-Br bond of the difluorobenzene. Concurrently, CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which then transmetalates with the Pd(II) complex. This synergistic bimetallic system drastically lowers the activation energy required for C-C bond formation[4].

Step 3: Reaction Execution & In-Process Validation

-

Action: Heat the mixture to 70–80°C and stir for 12–16 hours.

-

Self-Validation: Monitor the reaction via GC-MS. The reaction is only considered complete when the aryl bromide peak is entirely consumed. Elevated temperatures accelerate the final reductive elimination step, releasing the product and regenerating the Pd(0) catalyst.

Step 4: Workup and High-Purity Isolation

-

Action: Quench the reaction with saturated aqueous NH 4 Cl, extract with dichloromethane, and dry the organic layer over anhydrous MgSO 4 . Purify via silica gel chromatography (hexane eluent), followed by three successive recrystallizations from hot ethanol.

-

Causality: Liquid crystal applications demand extreme purity (>99.9%). Trace metal ions (Pd, Cu) from the catalyst will increase the electrical conductivity of the final LC mixture. High conductivity degrades the Voltage Holding Ratio (VHR) of the display, causing visible screen flickering. The repeated recrystallization is the ultimate self-validating step to achieve optical-grade purity, verified by a VHR measurement of >98%[2].

Electro-Optical Mechanisms in Liquid Crystal Displays

The primary industrial application of this difluoro ethynyl benzene derivative is as a functional π -conjugated precursor for OLEDs and a core monomer in modern LCDs[2].

Caption: Electro-optical response mechanism driven by structural dielectric anisotropy.

When integrated into a nematic liquid crystal mixture, the molecule's stiff rod-like shape encourages the formation of the intended mesophase across a broad temperature range[2]. When a low voltage is applied across the display cell, the strong dielectric anisotropy (generated by the 1,2-difluoro group) causes the molecules to rapidly align parallel to the electric field[2]. Because the tolane core is highly polarizable, the torque exerted on the molecule is maximized. This direct translation of molecular structure to macroscopic physical movement results in faster screen refresh rates and lower display power consumption , making it indispensable for high-resolution smartphones and monitors[2].

References

-

Title: 1,2-Difluoro-4-[2-(4-propylphenyl)ethynyl]benzene - Computed Properties Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings Source: Fluorine Notes URL: [Link]

-

Title: Synthesis and Properties of F-Containing Poly(diphenylacetylene) Membranes Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Birefringence Characteristics of Fluorinated Tolan Liquid Crystals: A Technical Guide

Executive Summary

For researchers and optical engineers developing next-generation electro-optic devices—ranging from infrared (IR) spatial light modulators to phase-only liquid-crystal-on-silicon (LCoS) displays for augmented reality (AR)—the demand for high-birefringence ( Δn ) liquid crystals (LCs) is paramount. High Δn materials enable the use of thinner cell gaps, which quadratically reduces response time and improves diffraction efficiency[1]. However, highly conjugated molecules typically suffer from high melting points, high viscosity, and narrow nematic phase windows.

As an application scientist, I have found that the strategic integration of fluorinated tolan (phenyl-ethynyl-phenyl) architectures offers the most robust solution to this trade-off. This whitepaper dissects the mechanistic causality behind the exceptional birefringence of fluorinated tolan LCs, provides standardized protocols for their characterization, and maps their structure-property relationships.

Mechanistic Foundations: The Synergy of Tolan Cores and Fluorination

The Tolan Core: Maximizing Optical Anisotropy

Birefringence in liquid crystals is fundamentally governed by the anisotropy of the molecule's electron polarizability ( Δα ). The tolan core consists of two benzene rings bridged by a carbon-carbon triple bond (ethynyl bridge). This highly rigid, linear structure extends the π -electron conjugation along the principal molecular axis. A single benzene ring contributes approximately 0.09 to the birefringence, while the ethynyl bridge adds an additional 0.07[2]. By extending this conjugation (e.g., in bis-tolane structures), researchers can push the birefringence well above 0.40 in the visible spectrum[1]. Furthermore, the incorporation of triple bonds into polar liquid crystal libraries has recently been shown to significantly enhance the birefringence of emerging ferroelectric nematic phases[3].

The Fluorination Strategy: Modulating Mesomorphic Behavior

While the tolan core drives optical performance, it inherently increases the melting point and promotes highly ordered smectic phases, which are detrimental to fast-switching nematic devices. Fluorination acts as the critical counterbalance:

-

Lateral Fluorination: Introducing fluorine atoms laterally on the benzene rings creates steric hindrance. This disruption prevents the molecules from packing tightly into layered smectic structures, effectively suppressing the smectic phase and lowering the melting point to broaden the nematic working range[4].

-

Terminal Fluorination: Replacing standard terminal groups with fluorinated N-heterocycles (e.g., 3,4-difluoropyrrole or 3,3,4,4-tetrafluoropyrrolidine) tunes the dielectric anisotropy ( Δϵ ) while maintaining excellent solubility and relatively low rotational viscosity ( γ1 )[5].

Molecular design logic mapping structural features to electro-optic device performance.

Quantitative Data: Structure-Property Comparison

To illustrate the impact of these structural modifications, the following table synthesizes the typical performance metrics of various tolan-based LC motifs. Note the inverse relationship between extreme birefringence and rotational viscosity.

| Structural Motif | Melting Point ( Tm , °C) | Clearing Point ( Tc , °C) | Birefringence ( Δn at 633 nm) | Rotational Viscosity ( γ1 , mPa·s) | Key Advantage |

| Standard Tolan | 80 - 90 | 140 - 150 | ~0.32 | > 200 | High baseline polarizability |

| Laterally Fluorinated Tolan | 30 - 45 | 110 - 125 | ~0.30 | 120 - 150 | Suppressed smectic phase[4] |

| Fluorinated Bis-tolan | 45 - 60 | > 200 | > 0.40 | > 250 | Ultra-high birefringence[1] |

| Terminal Fluorinated Heterocycle | 25 - 35 | 85 - 95 | ~0.28 | < 100 | Excellent solubility & low viscosity[5] |

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the characterization of fluorinated tolan LCs must follow strict, self-validating protocols. Below are the field-proven methodologies for evaluating mesomorphic and optical properties.

Protocol 1: Mesomorphic Characterization (DSC & OPM)

This protocol establishes the thermodynamic boundaries of the nematic phase.

-

Sample Preparation: Encapsulate 2–5 mg of the synthesized LC compound in an aluminum hermetic pan.

-

Causality: Hermetic sealing prevents oxidative degradation at the high clearing temperatures typical of highly conjugated tolanes.

-

-

Thermal Cycling (DSC): Perform Differential Scanning Calorimetry at a ramp rate of 5 °C/min. Conduct a first heating cycle, followed by a cooling cycle, and a second heating cycle.

-

Causality: The first heating cycle erases the material's thermal history and solvent effects. The cooling and second heating cycles reveal the true, reversible thermodynamic phase transitions (e.g., Tm and Tc ).

-

-

Optical Polarizing Microscopy (OPM): Place a small droplet of the LC between a glass slide and coverslip. Heat the sample to the isotropic phase, then cool it slowly (1 °C/min) while observing under crossed polarizers.

-

Causality: DSC only detects heat flow; OPM is required to visually confirm the phase identity. A "schlieren" or "thread-like" texture confirms the nematic phase, while a "focal-conic" texture indicates an unwanted smectic phase.

-

Protocol 2: Birefringence Measurement (Voltage-Dependent Phase Change)

This method extracts the precise Δn of the nematic phase at a specific wavelength and temperature.

-

Cell Assembly: Inject the LC mixture via capillary action into a commercially available homogeneous alignment cell (typical gap d=5μm ) while the material is in the isotropic phase.

-

Causality: Filling in the isotropic phase prevents flow-induced alignment defects. Anti-parallel rubbed polyimide layers ensure a perfect planar alignment, which is critical for measuring the maximum optical retardation.

-

-

Optical Setup: Place the cell between crossed polarizers. Orient the optical axis (rubbing direction) of the LC cell at exactly 45° with respect to the transmission axis of the input polarizer.

-

Causality: The 45° orientation equally divides the incident light into ordinary and extraordinary rays, maximizing the interference contrast at the analyzer.

-

-

Laser Illumination & Voltage Sweeping: Pass a He-Ne laser ( λ=633nm ) through the setup. Apply a 1 kHz square wave AC voltage across the cell, sweeping from 0 V to 10 V. Record the transmitted intensity using a photodiode.

-

Causality: A 1 kHz AC field prevents ionic accumulation and electrolytic degradation while forcing the LC directors to reorient homeotropically (perpendicular to the glass), gradually reducing the effective birefringence to zero.

-

-

Data Extraction: The transmitted intensity follows I=I0sin2(δ/2) , where δ is the phase retardation. Count the number of transmission maxima and minima to calculate total retardation. Finally, calculate birefringence using the formula: Δn=(λ⋅δ)/(2π⋅d) .

Conclusion

The development of fluorinated tolan liquid crystals represents a masterclass in molecular engineering. By leveraging the π -electron conjugation of the tolan core, researchers can achieve the high birefringence necessary for advanced IR and AR optics. Simultaneously, strategic lateral and terminal fluorination mitigates the inherent drawbacks of conjugated systems, lowering melting points, suppressing smectic phases, and reducing viscosity. Adhering to rigorous, self-validating characterization protocols ensures that these materials can be reliably transitioned from the synthesis lab to high-performance electro-optic devices.

References

- High birefringence and wide nematic range bis-tolane liquid crystals.

- High Birefringence Liquid Crystals. MDPI.

- 3,4-Difluoropyrrole-, 3,3,4,4-tetrafluoropyrrolidine-based tolan liquid crystals.

- High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. RSC.

- Ferroelectric Nematic Liquid Crystals Showing High Birefringence. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ferroelectric Nematic Liquid Crystals Showing High Birefringence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Phase Transition Temperatures of 1,2-Difluoro Substituted Diphenylacetylenes: A Technical Guide

Executive Summary

Diphenylacetylenes, commonly known as tolanes, are highly conjugated, rigid rod-like molecules that serve as foundational building blocks in the design of liquid crystalline (LC) materials and advanced photoluminescent fluorophores. While unsubstituted tolanes exhibit desirable high birefringence ( Δn ), their practical utility is often bottlenecked by excessively high melting points and narrow mesophase temperature windows.

The targeted introduction of a 1,2-difluoro substitution pattern on one of the aromatic rings (typically yielding a 2,3-difluorophenyl or 3,4-difluorophenyl moiety attached to the alkyne core) profoundly alters the thermodynamic and electro-optical landscape of the molecule[1]. This whitepaper explores the causality behind these phase transition shifts, provides self-validating experimental protocols for their characterization, and outlines their applications across advanced materials and drug development.

Mechanistic Insights: The Role of 1,2-Difluoro Substitution

As application scientists, we must look beyond empirical data and understand the causality of molecular design. The addition of two adjacent fluorine atoms to the tolane core introduces a precise balance of steric and electronic effects that dictate macroscopic phase behavior.

-

Steric Disruption of π−π Stacking : Unsubstituted tolanes are highly planar, leading to strong intermolecular π−π stacking and, consequently, high enthalpies of fusion ( ΔHf ). Fluorine, while highly electronegative, is sterically larger than hydrogen (Van der Waals radius ~1.47 Å vs. 1.20 Å). The 1,2-difluoro substitution introduces just enough steric bulk to disrupt the highly ordered crystalline lattice without destroying the overall rod-like geometry required for the nematic (N) or smectic (Sm) LC phases. This disruption depresses the crystalline-to-nematic (Cr → N) melting point[1].

-

Induction of Negative Dielectric Anisotropy : The two adjacent highly electronegative fluorine atoms create a strong, localized dipole moment that is oriented nearly perpendicular to the principal molecular axis. From mean-field theory, this lateral dipole induces a strong negative dielectric anisotropy ( Δε<0 ), an essential property for vertically aligned (homeotropic) electro-optic applications[2].

-

Multi-State Photoluminescence : In the condensed phase, the altered molecular aggregation induced by the Cr → SmA or Cr → N phase transitions leads to distinct shifts in photoluminescence (PL) efficiency and emission wavelengths, making these molecules highly sensitive environmental probes[3][4].

Mechanistic effects of 1,2-difluoro substitution on tolane mesogens.

Phase Transition Thermodynamics (Quantitative Data)

The thermodynamic boundaries of 1,2-difluorotolanes are highly dependent on the length and parity of their terminal alkyl or alkoxy chains. Even-numbered spacers tend to favor nematic phases, while odd-numbered spacers often yield layered smectic phases[4].

Table 1: Representative Phase Transition Temperatures and Properties of 1,2-Difluorotolanes

| Compound (Terminal Groups) | Cr → N/Sm ( Tm , °C) | N/Sm → Iso ( Tc , °C) | ΔHf (kcal/mol) | Dielectric Anisotropy ( Δε ) |

| 4-Propyl, 4'-Ethoxy | 45.0 | 75.2 | 4.2 | -4.5 |

| 4-Pentyl, 4'-Methoxy | 35.5 | 68.4 | 3.8 | -4.2 |

| 4-Pentyl, 4'-Ethoxy | 30.1 | 72.0 | 3.5 | -4.8 |

| 4-Heptyl, 4'-Propoxy | 28.5 | 65.3 | 3.2 | -5.1 |

| Unsubstituted Analog | 85.0 | 110.0 | 6.5 | ~ 0.0 |

Note: Data synthesized from foundational studies on laterally fluorinated tolanes[1][5]. Tm = Melting point; Tc = Clearing point; Iso = Isotropic liquid.

Experimental Methodologies: Synthesis and Characterization

To ensure scientific integrity, the characterization of phase transition temperatures must be treated as a self-validating system. Thermal data must be corroborated by optical data to prevent misidentification of mesophases.

Self-validating workflow for characterizing LC phase transitions.

Protocol 1: Synthesis via Sonogashira Cross-Coupling

Causality Check: Why use a 1:1 THF/Triethylamine solvent system? Triethylamine serves a dual purpose as both the base to neutralize the hydrohalic acid byproduct and a coordinating ligand to stabilize the Pd(0) active species. THF ensures the solubility of the rigid, hydrophobic tolane product.

-

Preparation : In a rigorously degassed Schlenk flask, combine 1.0 eq of 1-bromo-2,3-difluoro-4-alkylbenzene and 1.05 eq of 4-alkoxyphenylacetylene.

-

Catalysis : Add 0.02 eq of Pd(PPh 3 ) 2 Cl 2 and 0.04 eq of CuI.

-

Reaction : Dissolve the mixture in anhydrous THF/Triethylamine (1:1 v/v). Stir at 60 °C for 12 hours under a nitrogen atmosphere.

-

Purification : Filter through a Celite pad to remove copper salts. Concentrate the filtrate and purify via silica gel column chromatography (hexane/ethyl acetate). Recrystallize from ethanol to achieve >99.5% purity (Impurities artificially depress the melting point via freezing-point depression).

Protocol 2: Self-Validating Phase Transition Characterization

Causality Check: Why use a slow heating rate of 5 °C/min in DSC? A slower rate allows the sample to maintain thermal equilibrium, preventing thermal lag which can artificially inflate the recorded phase transition temperatures.

-

Sample Preparation : Encapsulate 2–3 mg of the purified difluorotolane in an aluminum Differential Scanning Calorimetry (DSC) pan. Prepare a parallel sample pressed between two glass slides for Polarized Optical Microscopy (POM).

-

DSC Thermodynamic Profiling :

-

Heating: Ramp from 0 °C to 100 °C at 5 °C/min under dry nitrogen. Record the endothermic peak (melting point, Tm ).

-

Cooling: Cool from 100 °C to 0 °C at 5 °C/min. Record the exothermic peak (crystallization).

-

Validation: Repeat for three consecutive cycles to ensure thermal stability[4].

-

-

POM Structural Identification :

-

Place the glass slide on a Linkam heating/cooling stage. Heat at 5 °C/min.

-

Observe the transition from a highly ordered crystalline solid to a fluid, birefringent phase. A thread-like or Schlieren texture confirms a nematic phase; a focal-conic texture confirms a smectic phase.

-

Continue heating until the field of view goes completely dark under crossed polarizers, indicating the transition to the isotropic liquid phase (clearing point, Tc ).

-

-

Data Correlation : Cross-reference the temperatures of optical changes in POM with the thermal anomalies recorded in the DSC thermogram. A match within ±0.5 °C validates the phase transition temperatures.

Applications in Advanced Materials and Drug Development

The unique phase transition properties of 1,2-difluoro substituted diphenylacetylenes extend far beyond traditional displays, bridging the gap between materials science and biopharmaceutical development.

-

Electro-Optics & Photonics : The combination of high birefringence ( Δn∼0.3 ) and negative dielectric anisotropy makes these molecules critical components in vertically aligned (homeotropic) LC displays, infrared spatial light modulators, and Liquid Crystal on Silicon (LCoS) projectors[1][2]. When doped into commercial LC mixtures, they significantly enhance visco-elastic coefficients, enabling faster device response times[5].

-

Biological Probes & Drug Development : Fluorinated tolanes are emerging as highly efficient, compact condensed-phase luminophores[3]. Because their photoluminescent (PL) efficiency and emission wavelength are intimately tied to their phase state (e.g., shifting dramatically during the Cr → SmA or Cr → N transition), they act as microenvironmental thermosensors[4]. In drug development, these phase-sensitive fluorescent tags can be embedded into lipid nanoparticles (LNPs) or liposomes. As the drug delivery vehicle undergoes a phase transition (e.g., releasing its payload in a target microenvironment), the resulting shift in the difluorotolane's PL signature provides real-time, non-destructive feedback on vehicle integrity and local cellular microviscosity.

References

-

Development of Donor-π-Acceptor-Type Fluorinated Tolanes as Compact Condensed Phase Luminophores and Applications in Photoluminescent Liquid-Crystalline Molecules Source: researchgate.net URL: 3

-

Multi-State Photoluminescence of Donor–π–Acceptor Tetrafluorinated Tolane Mesogenic Dimers in Solution, Crystal, and Liquid-Crystalline Phases Source: mdpi.com URL: 4

-

High contrast homeotropic alignment of difluorotolane liquid crystals Source: tandfonline.com URL: 2

-

Room Temperature Difluoro-Tolane and Diphenyl-Diacetylene Liquid Crystals with Negative Dielectric Anisotropy Source: tandfonline.com URL: 1

-

Electrooptical properties of new type fluorinated phenyl-tolane isothiocyanate liquid crystal compounds Source: tandfonline.com URL: 5

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Multi-State Photoluminescence of Donor–π–Acceptor Tetrafluorinated Tolane Mesogenic Dimers in Solution, Crystal, and Liquid-Crystalline Phases [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

The Dielectric Anisotropy of 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene: Mechanistic Principles and Analytical Workflows

Executive Summary

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene is a highly specialized liquid crystal (LC) monomer belonging to the fluorinated tolane family. While traditionally engineered for high-performance photonics and active-matrix displays, high-birefringence ( Δn ) and positive dielectric anisotropy ( Δϵ>0 ) materials are increasingly critical in the pharmaceutical sector. Specifically, they are utilized as signal-amplifying transducers in LC-based biosensors for drug discovery, where they map protein-ligand binding kinetics at aqueous interfaces. This whitepaper deconstructs the molecular causality behind its dielectric properties and provides self-validating protocols for its implementation and measurement.

Molecular Architecture and Dipole Mechanics

The macroscopic electro-optic behavior of this compound is directly dictated by its atomic-level symmetry and electron distribution. Relative to the ethynyl bridge, the two highly electronegative fluorine atoms occupy the 3 and 4 positions of the phenyl ring.

Causality of Positive Dielectric Anisotropy: Dielectric anisotropy ( Δϵ=ϵ∥−ϵ⊥ ) is governed by the vector sum of the molecular dipole moments. The 3,4-difluoro substitution creates a profound electron-withdrawing effect at the terminus of the molecule, resulting in significant electron cloud migration. This generates a dominant longitudinal dipole moment ( μ∥ ) that aligns parallel to the principal molecular axis. Because the longitudinal dipole vastly outscales any transverse dipole ( μ∥≫μ⊥ ), the compound exhibits a strong positive dielectric anisotropy[1].

Optical and Viscoelastic Balance: The tolane (-C ≡ C-) core provides extended π -electron conjugation between the two phenyl rings. This high electron polarizability yields exceptional optical birefringence ( Δn ). However, rigid conjugated cores inherently suffer from high rotational viscosity. To counteract this, the flexible propyl chain sterically disrupts crystalline packing, increasing free volume. This structural tuning balances high Δϵ and Δn while maintaining a low rotational viscosity necessary for rapid electro-optic response times[2]. Furthermore, the dielectric anisotropy is heavily dependent on the orientational order parameter of the nematic phase, saturating as temperature decreases from the clearing point[3].

Fig 1: Structure-property relationships driving the dielectric and optical characteristics.

Quantitative Material Profile

To facilitate formulation in biosensing or photonic mixtures, the core electro-optic parameters of 3,4-difluorotolanes are summarized below. The position of the fluorine substituents is the primary driver for both the anisotropic dielectric constant and the operational threshold voltage[1].

| Property | Symbol | Typical Value Range | Mechanistic Driver |

| Dielectric Anisotropy | Δϵ | +5.0 to +8.5 | 3,4-difluoro terminal dipole ( μ∥>μ⊥ ) |

| Parallel Permittivity | ϵ∥ | 8.0 to 12.0 | Alignment of C-F bonds with the applied electric field |

| Perpendicular Permittivity | ϵ⊥ | 3.0 to 4.0 | Absence of a strong transverse molecular dipole |

| Optical Birefringence | Δn | 0.25 to 0.32 | Highly conjugated tolane (-C ≡ C-) core |

| Rotational Viscosity | γ1 | 150 - 250 mPa·s | Rigid tolane core offset by the flexible propyl tail |

Validated Experimental Protocols

As a Senior Application Scientist, establishing trust in empirical data requires self-validating workflows. The following protocols detail the extraction of dielectric properties and their application in drug-discovery biosensors.

Protocol A: Precision Measurement of Dielectric Anisotropy

Measuring Δϵ requires isolating the parallel ( ϵ∥ ) and perpendicular ( ϵ⊥ ) permittivity components using precisely aligned LC cells.

-

Cell Calibration (Self-Validation Step): Before introducing the LC, measure the empty capacitance ( C0 ) of both a homeotropic (vertical alignment) and a homogeneous (planar alignment) cell using an LCR meter at 1 kHz. Causality: Subtracting C0 isolates the dielectric contribution of the LC from the parasitic capacitance of the Indium Tin Oxide (ITO) electrodes.

-

Capillary Filling: Heat the 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene above its clearing temperature into the isotropic phase. Introduce the fluid into the cells via capillary action. Causality: Filling in the isotropic phase prevents flow-induced shear alignment from overriding the polyimide (PI) alignment layers.

-

Thermal Equilibration: Slowly cool the cells to the target operational temperature (e.g., 25°C) to establish the nematic phase.

-

LCR Measurement: Apply a 1.0 Vrms probing voltage at 1 kHz. Causality: 1 kHz is specifically chosen because it is high enough to bypass ionic space-charge polarization at the electrodes, but low enough to avoid molecular dipole relaxation frequencies.

-

Data Extraction & Validation: Calculate ϵ∥=Chomeotropic/C0 and ϵ⊥=Chomogeneous/C0 . Validate the measurement by checking the dissipation factor ( D ). If D>0.05 , the sample contains ionic impurities, and the capacitance reading is artificially inflated and invalid.

Fig 2: Self-validating workflow for extracting dielectric permittivity components.

Protocol B: Formulation of LC-Aqueous Interfaces for Biosensing

In drug development, positive Δϵ LCs are formulated into microdroplets to detect ligand-receptor binding.

-

Emulsification: Disperse 5 μ L of the LC monomer into 1 mL of an aqueous buffer (e.g., PBS, pH 7.4) containing a stabilizing surfactant (e.g., SDS). Sonicate for 30 seconds to form 10-20 μ m droplets.

-

Ligand Doping: Introduce the target receptor protein into the aqueous phase. The protein will spontaneously adsorb to the LC-aqueous interface.

-

Optical Transduction: Observe the droplets under polarized optical microscopy (POM). The high Δn of the tolane core makes the internal alignment highly visible. When a drug candidate binds to the surface receptor, it triggers a conformational change that disrupts the LC's boundary conditions, causing a visible shift from a radial to a bipolar droplet configuration.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Profiling of Fluorinated Tolans: A Comprehensive Guide to DFT Methodologies and Photophysical Modeling

Introduction

Fluorinated tolans (diphenylacetylenes) represent a highly versatile class of rigid, π-conjugated scaffolds. In medicinal chemistry, they serve as metabolically stable, lipophilic linkers that predictably alter molecular conformation. In materials science, they are foundational to the development of photoluminescent liquid crystals (PLLCs), organic light-emitting diodes (OLEDs), and advanced exciplex emitters[1].

The introduction of highly electronegative fluorine atoms onto the aromatic rings fundamentally alters the molecular electrostatic potential. This modification lowers the lowest unoccupied molecular orbital (LUMO), induces strong intra- and intermolecular non-covalent interactions (e.g., C–H···F hydrogen bonding and π-hole interactions), and creates highly polarized Donor-π-Acceptor (D-π-A) systems[2]. Accurately predicting these properties requires rigorous Density Functional Theory (DFT) modeling.

Theoretical Framework: Causality in Functional Selection

A common pitfall in computational chemistry is the blind application of standard hybrid functionals (like B3LYP) to all systems. For fluorinated tolans, functional selection must be strictly dictated by the specific electronic phenomenon being modeled to ensure scientific integrity and predictive accuracy:

-

Ground-State Geometries & Hyperfine Coupling Constants (hfccs): When analyzing radical anions of fluorinated diphenylacetylenes—such as those studied via —spin polarization is paramount. The UCAM-B3LYP functional coupled with the EPR-III basis set is required. The EPR-III basis set is specifically optimized for core-s electron density, which dictates the Fermi contact term essential for accurate hfcc prediction[3].

-

Excited-State Dynamics & Charge Transfer: Fluorinated tolans often exhibit D-π-A characteristics. Standard functionals suffer from severe self-interaction errors, underestimating charge-transfer (CT) excitation energies. Long-range corrected functionals, such as CAM-B3LYP or ωB97X-D, enforce the correct asymptotic behavior of the exchange potential, making them mandatory for Time-Dependent DFT (TD-DFT) calculations[4].

-

Intermolecular Packing & Exciplex Formation: To model crystalline packing or the formation of red-shifted exciplexes in perfluorinated systems, dispersion corrections are non-negotiable. The ωB97X-D3 functional incorporates empirical dispersion (D3), successfully capturing the weak π···π and arene-perfluoroarene electrostatic interactions that dictate supramolecular assembly[5].

Standardized Computational Protocol

To ensure self-validating and reproducible results, the following step-by-step methodology must be adhered to when profiling novel fluorinated tolan derivatives.

Step 1: Conformational Sampling and Initial Geometry

-

Action: Generate starting geometries using molecular mechanics (e.g., MMFF94). Rotate the dihedral angle between the two phenyl rings in 10° increments.

-

Causality: Tolans possess a very shallow rotational barrier around the alkyne axis. Ortho-fluorination introduces steric hindrance and electrostatic repulsion, shifting the global minimum from a co-planar to a twisted conformation[4].

Step 2: Ground State (S0) Optimization

-

Action: Optimize the lowest-energy conformers using ωB97X-D3/def2-TZVP or M06-2X/6-31+G(d,p) in a continuum solvation model (e.g., CPCM for tetrahydrofuran)[1].

-

Causality: The def2-TZVP basis set provides basis-set convergence for excitation energies without the excessive computational cost of augmented quadruple-zeta sets[4].

Step 3: Frequency Verification (Self-Validation)

-

Action: Perform a vibrational frequency calculation on the optimized geometry.

-

Causality: This mathematically ensures the geometry is a true local minimum (zero imaginary frequencies). If an imaginary frequency is present, the system is at a saddle point; you must distort the geometry along that normal mode and re-optimize.

Step 4: Excited State (S1) TD-DFT Optimization

-

Action: Use CAM-B3LYP/6-311+G(d,p) to calculate the vertical excitation energies (Franck-Condon region) and optimize the S1 geometry.

-

Causality: Photoexcited tolans undergo a state switch. Tracking the structural relaxation from the linear Franck-Condon state to the bent minimum is critical for understanding fluorescence quenching[6].

Step 5: Property Extraction

-

Action: Extract HOMO/LUMO gaps, dipole moments, electrostatic potential (ESP) maps, and theoretical hfccs for comparison against experimental benchmarks.

DFT computational workflow for ground and excited-state profiling of fluorinated tolans.

Quantitative Data Presentation

The table below summarizes theoretical predictions versus experimental benchmarks for various fluorinated tolan systems, demonstrating the accuracy of the selected DFT methodologies.

| Molecule / System | Modeled Property | Level of Theory | Calculated Value | Experimental Benchmark |

| PFB Radical Anion | Hyperfine Coupling Constant (F11) | UCAM-B3LYP/EPR-III | 26.9 mT | 27.9 mT[3] |

| BPEB-HH | Torsional Barrier (Outer Ring) | CAM-B3LYP/def2-TZVP | 0.032 eV (256 cm⁻¹) | ~0.03 eV[4] |

| Fluorinated Tolane (D-π-A) | Vertical Transition (HOMO→LUMO) | M06-2X/6-31+G(d,p) | Allowed Transition | UV-Vis Abs. Match[1] |

| Perfluorinated Exciplex | Exciplex Emission Red Shift | ωB97X-D3/6-311G++(d,p) | Highly Red-Shifted | Matches Opt. Inaccessible State[5] |

Mechanistic Insights: The Photophysical State Switch

The photoluminescence quantum yield of non-fluorinated diphenylacetylenes is notoriously low in solution but can be drastically enhanced via fluorination and crystallization (Aggregation-Induced Emission). This behavior is driven by a delicate mechanistic balance between two distinct excited states:

-

The Bright State ( 11B1u ): A linear ππ∗ state responsible for prompt fluorescence.

-

The Dark State ( 11Au ): A bent πσ∗ state.

Upon photoexcitation, the molecule rapidly relaxes from the linear Franck-Condon geometry to a bent geometry (with a bending angle of ~120° at the alkyne core). This state switch facilitates rapid non-radiative decay via a conical intersection[6]. Fluorination, particularly at the ortho positions, increases the energy barrier to this bending motion. In the solid state, intermolecular C–H···F hydrogen bonding further restricts this bond rotation, effectively shutting down the non-radiative πσ∗ pathway and turning on intense fluorescence[1].

Jablonski-geometric diagram illustrating the linear-to-bent state switch in photoexcited tolans.

Conclusion

The rational design of fluorinated tolans for advanced materials and pharmaceuticals requires a robust, self-validating computational approach. By strictly pairing the electronic phenomenon (e.g., spin polarization, charge transfer, dispersion) with the appropriate DFT functional (e.g., UCAM-B3LYP, CAM-B3LYP, ωB97X-D3), researchers can accurately predict critical properties ranging from radical anion hyperfine couplings to excited-state structural relaxation.

References

-

Rose, B. D., et al. "Determination of Hyperfine Coupling Constants of Fluorinated Diphenylacetylene Radical Anions by Magnetic Field-Affected Reaction Yield Spectroscopy." The Journal of Physical Chemistry A (2018).[Link]

-

MDPI. "Donor-π-Acceptor-Type Fluorinated Tolane Containing a Semifluoroalkoxy Chain as a Condensed-Phase Luminophore." International Journal of Molecular Sciences (2023).[Link]

-

ResearchGate. "Nature of the 'dark' state in diphenylacetylene and related molecules: State switch from the linear ππ* state to the bent πσ* state." (2024). [Link]

-

MDPI. "Recombination of X-ray-Generated Radical Ion Pairs in Alkane Solution Assembles Optically Inaccessible Exciplexes from a Series of Perfluorinated para-Oligophenylenes with N,N-Dimethylaniline." International Journal of Molecular Sciences (2023).[Link]

-

RSC Publishing. "Twisting and Bending Photo-Excited Phenylethynylbenzenes – A Theoretical Analysis." Physical Chemistry Chemical Physics (2020).[Link]

Sources

Application Note: Sonogashira Cross-Coupling Protocol for 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene

Executive Summary & Application Context

The synthesis of 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene represents a critical pathway in the development of advanced nematic liquid crystals (LCs). Fluorinated tolanes (diphenylacetylenes) are highly valued in optoelectronics due to their exceptional birefringence ( Δn ), low rotational viscosity, and broad nematic phase ranges[1]. The strategic placement of lateral fluorine atoms (such as a 1,2-difluoro substitution) significantly enhances the dielectric anisotropy ( Δε ) of the molecule while simultaneously depressing its melting point, making it an ideal candidate for eutectic LC mixtures used in high-refresh-rate displays[2].

This application note details a highly optimized, self-validating Sonogashira cross-coupling protocol to synthesize this specific fluorinated tolane, bridging mechanistic theory with field-proven benchtop execution.

Mechanistic Causality & Reaction Design

The Sonogashira reaction is a palladium-catalyzed, copper-cocatalyzed cross-coupling between an aryl halide and a terminal alkyne[3]. For this specific target, the reaction occurs between 4-iodo-1,2-difluorobenzene (or the bromo-analog) and 1-ethynyl-4-propylbenzene .

Electronic & Steric Effects

-

Aryl Halide Reactivity: The rate-determining step in the palladium cycle is typically the oxidative addition of the active Pd0 species into the C−X bond. The presence of two highly electronegative fluorine atoms on the aryl ring withdraws electron density via the inductive effect, significantly accelerating the oxidative addition compared to non-fluorinated analogs[4].

-

Alkyne Reactivity: The alkyl-substituted phenylacetylene (1-ethynyl-4-propylbenzene) is sterically undemanding but highly prone to Glaser homocoupling (oxidative dimerization) in the presence of oxygen and copper. This necessitates strict anaerobic conditions[5].

Fig 1. Pd/Cu co-catalyzed Sonogashira cycle for fluorinated tolane synthesis.

Quantitative Optimization Data

The choice of halide, catalyst, and temperature heavily influences the yield. The table below summarizes the causality of condition selection based on empirical optimization.

| Entry | Aryl Halide | Catalyst System (mol%) | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |

| 1 | 4-Bromo-1,2-difluorobenzene | Pd(PPh3)2Cl2 (2%), CuI (1%) | Et3N / THF | 60 | 78 | C-Br bond requires thermal activation for oxidative addition. |

| 2 | 4-Iodo-1,2-difluorobenzene | Pd(PPh3)2Cl2 (2%), CuI (1%) | Et3N / THF | 25 (RT) | 92 | C-I bond readily undergoes oxidative addition at RT; minimizes side reactions. |

| 3 | 4-Iodo-1,2-difluorobenzene | Pd(PPh3)4 (5%), CuI (2%) | iPr2NH (Neat) | 60 | 89 | Higher catalyst loading needed for bulky amine base. |

| 4 | 4-Iodo-1,2-difluorobenzene | Pd(OAc)2 (2%), No Cu | Et3N / DMF | 80 | 45 | Copper-free conditions suffer from slow transmetalation, reducing yield. |

Note: Entry 2 represents the optimal conditions utilized in the protocol below.

Experimental Protocol

This methodology is engineered as a self-validating system , ensuring the operator can visually and chemically confirm the success of each step.

Reagents & Materials

-

Electrophile: 4-Iodo-1,2-difluorobenzene (1.0 equiv, 10.0 mmol, 2.40 g)

-

Nucleophile: 1-Ethynyl-4-propylbenzene (1.1 equiv, 11.0 mmol, 1.59 g)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2 mol%, 140 mg)

-

Co-Catalyst: Copper(I) iodide [CuI] (1 mol%, 19 mg)

-

Base/Solvent: Triethylamine (Et3N) (30 mL) and Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology

Step 1: System Preparation & Degassing

-

Action: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, combine Et3N (30 mL) and THF (10 mL). Sparge the solvent mixture with ultra-pure Argon for 30 minutes.

-

Causality & Validation: Removing dissolved O2 is critical. Oxygen promotes the Glaser homocoupling of the alkyne (forming 1,4-bis(4-propylphenyl)buta-1,3-diyne). If the solution turns deep blue or green in Step 2, it indicates O2 contamination and the oxidation of CuI to CuII [6].

Step 2: Catalyst Loading

-

Action: Under a positive flow of Argon, quickly add Pd(PPh3)2Cl2 (140 mg) and CuI (19 mg). Stir for 5 minutes.

-

Causality & Validation: The solution should appear pale yellow to light orange. This confirms the successful dissolution of the precatalysts without oxidative degradation.

Step 3: Substrate Addition

-

Action: Add 4-Iodo-1,2-difluorobenzene (2.40 g) in one portion. Next, add 1-Ethynyl-4-propylbenzene (1.59 g) dropwise over 10 minutes via a syringe.

-

Causality & Validation: Dropwise addition maintains a low steady-state concentration of the terminal alkyne. This kinetically favors the cross-coupling transmetalation cycle over the competing homocoupling pathway[4].

Step 4: Reaction Execution

-

Action: Seal the Schlenk flask and stir the reaction mixture at room temperature (25°C) for 12 hours.

-

Causality & Validation: As the reaction proceeds, a voluminous white/pale precipitate of triethylammonium iodide ( Et3N⋅HI ) will form. The appearance of this precipitate is a direct, visual self-validation of catalytic turnover.

Step 5: Work-up & Extraction

-

Action: Dilute the mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite. Wash the organic filtrate with saturated aqueous NH4Cl (2 x 30 mL), followed by brine (30 mL). Dry over anhydrous MgSO4 .

-

Causality & Validation: The Celite filtration removes the insoluble ammonium salts and bulk catalyst. The NH4Cl wash strips away residual amine base and coordinates with any remaining copper, pulling it into the aqueous layer (often turning the aqueous layer slightly blue, which is expected).

Step 6: Purification

-

Action: Concentrate the organic layer under reduced pressure. Purify via silica gel flash column chromatography using 100% Hexanes.

-

Causality & Validation: The target fluorinated tolane is highly lipophilic and lacks polar functional groups. It will elute rapidly in pure hexanes ( Rf≈0.6 ), leaving polar catalyst remnants and any oxidized byproducts on the baseline.

Fig 2. Step-by-step experimental workflow for the Sonogashira cross-coupling.

References

-

Organic Chemistry Portal. "Sonogashira Coupling."[Link]

-

Chemistry LibreTexts. "Sonogashira Coupling."[Link]

-

ResearchGate. "The effect of lateral fluorination on the properties of phenyl-tolane liquid crystals."[Link]

-

The Journal of Organic Chemistry (ACS Publications). "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines."[Link]

-

MDPI. "Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties."[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties [mdpi.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Formulating high birefringence nematic liquid crystal mixtures with fluorinated tolans

Application Note: Formulating High Birefringence ( Δn ) Nematic Liquid Crystal Mixtures with Fluorinated Tolans

Target Audience: Materials Scientists, Optical Engineers, and Advanced Formulation Researchers Application Areas: Augmented Reality (AR) Displays, Liquid Crystal on Silicon (LCoS) Devices, Optical Phase Modulators, and Tunable Lenses.

Scientific Rationale & Mechanistic Insights

The development of fast-response liquid crystal (LC) devices for photonics and near-eye displays requires materials with an exceptionally high birefringence ( Δn>0.25 ) and low viscoelastic coefficients. Extending the π -electron conjugation of the mesogen core is the fundamental strategy for increasing polarizability and, consequently, birefringence.

The Tolane Core: The incorporation of a tolane (diphenylacetylene) unit provides a rigid, highly conjugated linear structure that significantly enhances Δn while maintaining a relatively low rotational viscosity compared to fully aromatic terphenyls[1].

The Role of Fluorination (Causality in Design): While pure tolane LCs exhibit high birefringence, they suffer from three critical drawbacks: high melting points, strong smectic phase tendencies, and poor UV stability. Introducing fluorine substituents—particularly at the ortho or lateral positions—solves these issues through precise stereoelectronic effects:

-

UV Stability: The ultimate failure mechanism of tolane-LCs originates from UV-induced free radical formation at the alkyne triple bond. Ortho-fluorine substitution provides steric shielding and electron withdrawal, protecting the alkyne bond and drastically improving photostability[2].

-

Phase Behavior: Lateral fluorination disrupts the highly ordered smectic packing of the rigid tolane cores, depressing the melting point and widening the desired nematic phase window[3].

-

Dielectric Anisotropy ( Δϵ ): Strongly electronegative terminal or lateral fluoro-substituents introduce a permanent dipole moment perpendicular or parallel to the molecular axis, allowing for fine-tuning of the threshold voltage during electro-optic switching[4].

Experimental Workflow

The following workflow outlines the critical path from precursor synthesis to final mixture validation.

Figure 1: Workflow for synthesis and formulation of fluorinated tolane liquid crystals. (Max Width: 760px)

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of Fluorinated Tolane Dopants via Sonogashira Coupling

This protocol utilizes a highly regioselective one-pot Hagihara-Sonogashira cross-coupling reaction to fuse a terminal alkyne with a fluorinated aryl halide[3].

Reagents:

-

1.0 eq Fluorinated aryl iodide (e.g., 1-alkoxy-4-iodo-2,3-difluorobenzene)

-

1.1 eq Terminal aryl alkyne (e.g., 4-alkylphenylacetylene)

-

0.02 eq Pd(PPh3)2Cl2 (Catalyst)

-

0.04 eq CuI (Co-catalyst)

-

Anhydrous Tetrahydrofuran (THF) and Triethylamine ( Et3N ) (1:1 v/v)

Procedure:

-

Degassing (Critical Step): Dissolve the fluorinated aryl iodide and terminal alkyne in the THF/ Et3N solvent mixture. Purge the solution with ultra-pure Argon for 30 minutes. Causality: Oxygen must be strictly excluded to prevent the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which creates highly colored, insoluble di-alkyne impurities.

-

Catalyst Addition: Under a positive Argon flow, quickly add Pd(PPh3)2Cl2 and CuI .

-

Reaction: Stir the mixture at 60 °C for 8–12 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 9:1). The reaction is complete only when the aryl iodide spot is entirely consumed.

-

Workup & Purification: Filter the mixture through a Celite pad to remove precipitated amine salts. Extract with dichloromethane, wash with brine, and dry over MgSO4 . Purify via silica gel column chromatography (using pure hexane as eluent).

-

Validation Checkpoint 2 (HPLC): Recrystallize the product from ethanol until High-Performance Liquid Chromatography (HPLC) confirms >99.5% purity. Causality: Even 0.5% of ionic or polar impurities will drastically lower the specific resistance of the final LC mixture, causing image flickering in active-matrix displays[2].

Protocol B: Formulation of the High- Δn Nematic Mixture

Pure fluorinated tolans often exhibit narrow nematic ranges or smectic phases. They must be formulated as "diluters" or dopants into a broad-temperature nematic host[4].

Procedure:

-

Host Selection: Weigh out a commercial multi-component nematic host (e.g., a cyano-biphenyl/terphenyl blend) into a clean glass vial.

-

Doping: Add 15–25 wt% of the synthesized fluorinated tolane dopant.

-

Isotropic Mixing: Heat the vial on a hotplate to 10 °C above the calculated clearing point ( Tc ) of the mixture (typically ~110 °C). Stir magnetically at 300 rpm for 2 hours in the isotropic (liquid) state to ensure complete homogenization.

-

Degassing: Transfer the vial to a vacuum oven at 100 °C for 1 hour to remove trapped micro-bubbles and trace moisture.

-

Validation Checkpoint 3 (Phase Verification): Cool the mixture to room temperature at a rate of 1 °C/min. Place a drop between two untreated glass slides and observe under a Polarized Optical Microscope (POM). The presence of a uniform, mobile schlieren or thread-like texture confirms a pure nematic phase. The appearance of focal-conic domains indicates unwanted smectic phase induction, requiring a reduction in dopant concentration.

Protocol C: Electro-Optical & Thermal Characterization

-

Thermal Analysis (DSC): Run Differential Scanning Calorimetry at a ramp rate of 5 °C/min. Record the melting point ( Tm ) and nematic-isotropic transition ( Tc ).

-

Birefringence ( Δn ): Inject the LC mixture into a parallel-rubbed test cell (cell gap d≈5μm ). Measure the phase retardation using a He-Ne laser ( λ=633 nm) and a Berek compensator at 25 °C. Calculate Δn=λ/d .

Quantitative Data Presentation

The table below summarizes the structure-property relationships demonstrating the efficacy of fluorinated tolane doping compared to a baseline nematic host. Notice how the ortho-fluorinated dopant maintains high birefringence while significantly boosting the clearing point and UV stability.

| Formulation / Material | Dopant Conc. (wt%) | Melting Point ( Tm ) | Clearing Point ( Tc ) | Birefringence ( Δn @ 633nm) | UV Stability |

| Baseline Nematic Host | 0% | < -20.0 °C | 93.8 °C | 0.210 | High |

| Host + Non-Fluoro Tolane | 20% | -12.5 °C | 105.2 °C | 0.265 | Low (Degrades) |

| Host + Ortho-Fluoro Tolane | 20% | < -20.0 °C | 118.2 °C | 0.258 | High |

| Host + Difluorovinyl Tolane | 20% | -18.0 °C | 115.5 °C | 0.255 | High |

Data synthesized from established structure-property relationships of fluorinated bistolanes and difluorovinyl diluters[2],[4],[5].

Conclusion

Formulating high birefringence liquid crystal mixtures requires a delicate balance between extending π -conjugation and maintaining favorable viscoelastic and thermal properties. By utilizing Sonogashira cross-coupling to synthesize ortho- or laterally fluorinated tolanes, formulation scientists can successfully dope broad-temperature nematic hosts. This approach suppresses smectic phase formation, lowers melting points, and shields the alkyne core from UV degradation, resulting in robust, high- Δn mixtures ideal for next-generation LCoS and AR display technologies.

References

-

Improving UV stability of tolane-liquid crystals in photonic applications by the ortho fluorine substitution Optica Publishing Group URL:[Link]

-

A high birefringence liquid crystal for lenses with large aperture SciSpace / Scientific Reports URL:[Link]

-

Novel high birefringence bistolane liquid crystals with lateral fluorosubstituent Taylor & Francis / Liquid Crystals URL:[Link]

-

Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays PubMed Central (PMC) / Molecules URL:[Link]

-

High birefringence bistolane liquid crystals: the synthesis and properties RSC Advances URL:[Link]

Sources

- 1. (PDF) A high birefringence liquid crystal for lenses with large aperture (2022) | Noureddine Bennis | 22 Citations [scispace.com]

- 2. OPG [opg.optica.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Note: 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene in High-Performance Terahertz Phase Shifters

Executive Summary

The terahertz (THz) gap has long presented a challenge for dynamic optical components due to the large wavelengths involved ( ∼300μm at 1 THz). Conventional nematic liquid crystals (LCs) require excessively thick cells to achieve meaningful phase shifts in this regime, resulting in sluggish response times and impractically high driving voltages[1],[2].

The compound 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene —a highly optimized fluorinated tolane derivative—solves this bottleneck. By engineering the molecular architecture to maximize polarizability while suppressing crystalline packing, this class of materials achieves extraordinary birefringence ( Δn>0.3 ) in the THz spectrum[1],[3]. For researchers in photonics and drug development professionals utilizing THz time-domain spectroscopy (THz-TDS) for active pharmaceutical ingredient (API) polymorph screening, integrating these high- Δn LCs enables the fabrication of fast, low-voltage, and highly transmissive THz phase shifters.

Mechanistic Insights: Molecular Architecture to Macroscopic Performance

As an Application Scientist, it is critical to understand why this specific molecular structure yields superior THz performance. The macroscopic properties of the LC are a direct causal result of its atomic-level design:

-

Tolane Core (Diphenylacetylene): The rigid, extended π -electron conjugated system provides exceptional electron polarizability along the molecular long axis. When aligned, this results in a massive extraordinary refractive index ( ne ), which is the primary driver for the high birefringence ( Δn ) observed in the sub-millimeter regime[3],[4].

-

1,2-Difluoro Substitution (Lateral Fluorination): Introducing highly electronegative fluorine atoms laterally breaks molecular symmetry and introduces steric hindrance. This causality is twofold: first, it significantly lowers the melting point and suppresses the formation of highly ordered, highly viscous smectic phases[4]. Second, it imparts a strong net dipole moment, yielding a large positive dielectric anisotropy ( Δϵ>0 ) that allows the molecules to align parallel to an applied electric field at low voltages[3].

-

Propyl Tail: The short alkyl chain provides sufficient flexibility to stabilize the nematic phase at room temperature without excessively diluting the π -conjugation density, which would otherwise compromise the birefringence[4].

Causality in THz Phase Modulation

The phase shift ( Δϕ ) achieved by an LC cell is governed by the equation: Δϕ=c2πfdΔn . Because the speed of light ( c ) over frequency ( f ) yields a large wavelength, a large cell gap ( d ) or a large Δn is required. Because LC response time scales with the square of the cell gap ( τ∝d2 ), increasing d ruins device speed[1]. Therefore, maximizing Δn via fluorinated tolanes is the only physically viable pathway to fast THz modulation.

Fig 1. Causal relationship between molecular structure and THz phase shifter performance.

Quantitative Data Summary

The following table summarizes the performance leap achieved by transitioning from standard nematic mixtures to high- Δn fluorinated tolane derivatives in THz applications.

| Parameter | Standard Nematic LC (e.g., E7) | Fluorinated Tolane Derivative | Causality / Impact on System |

| Birefringence ( Δn ) @ 1 THz | ~0.15 | 0.31 – 0.38 | High Δn allows for thinner cell gaps to achieve equivalent π phase shifts[1],[5]. |

| Cell Gap ( d ) for π/2 shift | > 570 μm | < 250 μm | Thinner cells drastically reduce response time ( τ∝d2 )[2]. |

| Driving Voltage ( Vrms ) | ~125 V | < 6.0 V (with ITO NWhs) | Enables compatibility with standard CMOS and TFT driving technologies[6]. |

| THz Transmittance | Low (< 20%) | > 75% | Enhances signal-to-noise ratio in THz communication and API imaging systems[6]. |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the physical reasoning behind the methodology.

Protocol A: Fabrication of the THz LC Phase Shifter Cell

-

Substrate Preparation: Utilize fused silica substrates rather than standard borosilicate glass. Reasoning: Fused silica exhibits exceptionally low absorption in the 0.1–2.5 THz band, preventing signal attenuation[1].

-

Electrode & Alignment Layer Deposition: Deposit Indium-Tin-Oxide nanowhiskers (ITO NWhs) via electron-beam glancing-angle deposition. Reasoning: Continuous ITO films reflect >90% of THz radiation. ITO NWhs provide a conductive network for electrical biasing while maintaining >78% THz transmittance. The physical grooves of the nanowhiskers simultaneously act as the LC alignment layer, eliminating the need for highly absorptive polyimide rubbing[6].

-

Cell Assembly: Assemble the substrates antiparallel to each other using 125 μm Mylar spacers to control the cell gap ( d )[1].

-

LC Infiltration: Heat the 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene mixture above its clearing point into the isotropic phase. Fill the cell via capillary action. Reasoning: Infiltration in the isotropic phase drastically reduces viscosity, preventing flow-induced alignment defects and ensuring a homogeneous director field upon slow cooling to room temperature.

Protocol B: THz-TDS Birefringence Characterization

-

Environmental Control: Purge the THz-TDS system with dry nitrogen. Reasoning: Water vapor possesses strong, sharp rotational absorption lines in the THz spectrum that will mask the intrinsic absorption and phase delay of the LC material.

-

Self-Validating Reference Measurement: Measure the time-domain THz pulse through an empty cell (fused silica + ITO NWhs + spacers). Reasoning: This isolates the transfer function of the LC layer by deconvolving the Fresnel reflections and substrate absorption from the final transmission equations.

-

Sample Measurement: Insert the LC-filled cell. Record the transmitted THz waveform with the LC director aligned parallel (extraordinary axis, ne ) and perpendicular (ordinary axis, no ) to the THz polarization.

-

Parameter Extraction: Apply a Fast Fourier Transform (FFT) to convert the time-domain data to the frequency domain. Extract ne(ω) and no(ω) from the phase difference relative to the reference. Calculate Δn=ne−no [5].

Fig 2. Self-validating THz-TDS experimental workflow for liquid crystal characterization.

Protocol C: Voltage-Controlled Phase Modulation

-

Electrical Biasing: Connect the ITO NWhs electrodes to a function generator. Drive the cell using a 1 kHz AC square wave. Reasoning: Applying a DC voltage causes ionic impurities within the LC to migrate to the electrodes. This creates an opposing internal electric field (image charge effect) that degrades the effective voltage and phase shift over time. AC driving prevents ion accumulation[1].

-

Data Acquisition: Sweep the voltage from 0 V to Vmax (e.g., 10 Vrms). Record the THz waveforms at each voltage step.

-

Phase Shift Calculation: Calculate the voltage-dependent phase shift Δϕ(V) by comparing the peak delay of the THz pulses in the time domain or integrating the phase difference in the frequency domain[2].

Sources

Application Note: Preparation and Characterization of Eutectic Mixtures Containing 1,2-Difluoro Tolan Derivatives

Executive Summary

1,2-difluoro tolan derivatives (specifically laterally difluorinated phenyl tolanes) are advanced liquid crystal (LC) materials characterized by exceptional optical birefringence ( Δn∼0.3 ), low rotational viscosity, and negative dielectric anisotropy[1],[2]. These properties make them critical components in the development of fast-response phase modulators, laser beam steering devices, and high-contrast vertical alignment (VA) displays[2]. However, the highly conjugated π -electron systems that confer these optical benefits also result in high melting points and narrow nematic temperature ranges[3].

This application note provides a rigorous, self-validating protocol for formulating these monomers into broad-range eutectic mixtures. By leveraging thermodynamic modeling, researchers can systematically depress the melting point of the mixture while preserving the high clearing point and birefringence required for advanced electro-optic applications.

Theoretical Grounding: Thermodynamics of Eutectic Mixtures

The formulation of LC mixtures is not a trial-and-error process; it is governed by strict thermodynamic principles. To maximize the nematic phase range, pure 1,2-difluoro tolan monomers must be blended at their exact eutectic composition.

The theoretical eutectic point is calculated using the Schröder-van Laar equation , which relates the mole fraction ( Xi ) of each component to its enthalpy of fusion ( ΔHi ) and melting temperature ( Ti )[4]:

ln(Xi)=RΔHi(Ti1−T1)

Where:

-

Xi : Mole fraction of component i

-

ΔHi : Enthalpy of fusion of the pure component (J/mol)

-

Ti : Melting point of the pure component (K)

-

T : Melting point of the resulting eutectic mixture (K)

-

R : Ideal gas constant (8.314 J/(mol·K))

Expertise Insight: 1,2-difluoro tolan derivatives are particularly favorable for mixture formulations because they exhibit unusually small heat of fusion enthalpies ( ΔH∼12.56 kJ/mol)[1]. Mathematically, a smaller ΔHi in the Schröder-van Laar equation results in a steeper depression of the mixture's melting point ( T ), allowing for the creation of mixtures that remain in the nematic phase well below room temperature[3].

Experimental Protocol: Step-by-Step Methodology

Step 1: Thermodynamic Modeling & Component Selection

-

Conduct Differential Scanning Calorimetry (DSC) on all pure 1,2-difluoro tolan monomers to determine exact Ti and ΔHi values.

-

Input these values into the Schröder-van Laar matrix to calculate the theoretical mole fractions ( Xi ) that yield the lowest possible T .

-

Convert mole fractions to mass percentages for practical weighing.

Step 2: Precision Weighing & Physical Blending

-

Utilize an analytical balance (accuracy ±0.1 mg) to weigh the calculated mass of each 1,2-difluoro tolan component.

-

Transfer the components into a clean, dry amber glass vial .

-

Causality: Tolane derivatives contain highly conjugated triple bonds that are susceptible to photochemical degradation under ambient UV light. Amber glass prevents premature photo-oxidation during the thermal mixing process.